3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea
Description
The compound 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea is a urea derivative featuring a pyrrolidinone core substituted with 4-methylphenyl and 4-methylpyridin-2-yl groups. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-3-5-15(6-4-12)22-11-14(10-17(22)23)20-18(24)21-16-9-13(2)7-8-19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTXESDVNFVZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- IUPAC Name : 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of urea compounds, including the target compound. The antiproliferative activity has been evaluated against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer).
Key Findings:
-
In Vitro Studies :
- The compound exhibited significant antiproliferative effects across multiple cancer cell lines.
- IC50 values were calculated, indicating the concentration required to inhibit cell growth by 50%. For instance, a closely related compound demonstrated an IC50 of 2.39 μM against A549 cells and 3.90 μM against HCT116 cells .
- Mechanisms of Action :
Structure-Activity Relationships (SAR)
The SAR analysis has provided insights into how modifications to the urea structure influence biological activity:
- Substituents on the pyridine ring significantly affect potency. For example, variations in the position and nature of substituents can enhance binding affinity and selectivity for target proteins.
| Compound | IC50 (A549) | IC50 (HCT116) | Comments |
|---|---|---|---|
| Target Compound | 2.39 μM | 3.90 μM | Comparable to sorafenib |
| Sorafenib | 2.12 μM | 2.25 μM | Positive control |
Study 1: Evaluation Against Cancer Cell Lines
In a comprehensive study published in Nature Communications, various urea derivatives were synthesized and tested for their antiproliferative effects. The study concluded that compounds similar to 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea showed promising results as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth .
Study 2: Binding Affinity Analysis
Another study focused on the binding interactions of the compound with bovine serum albumin (BSA), demonstrating its potential for drug formulation applications. The binding affinity was assessed using fluorescence quenching methods, indicating strong interactions that could enhance bioavailability in therapeutic settings .
Comparison with Similar Compounds
Chalcone Derivatives (Propenone Backbone)
Chalcones, such as (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, share substituents like 4-methylphenyl with the target compound but differ in their propenone backbone . Key comparisons include:
- Dihedral Angles : In chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing crystallographic packing and intermolecular interactions . The urea linkage in the target compound may permit variable angles between its aromatic groups, affecting solubility and crystal lattice stability.
- Bioactivity: Chalcones are studied for anticancer and anti-inflammatory properties.
Urea Derivatives with Triazine Moieties
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (Compound 12) shares the urea and 4-methylphenyl groups with the target compound but incorporates a morpholino-triazine moiety .
- Synthetic Yield: Compound 12 was synthesized in 33% yield via reaction of an aniline derivative with 4-methylphenyl isocyanate .
Pyrrolidine/Pyrrolidinone-Containing Compounds
2-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine (Compound 17) shares the 4-methylphenyl and pyridine substituents but replaces the pyrrolidinone with a pyrrolidine ring .
- Hydrogen Bonding: The pyrrolidinone’s carbonyl group in the target compound provides a hydrogen-bond acceptor, absent in Compound 17’s pyrrolidine. This could enhance interactions with polar biological targets.
- Metabolic Stability: Pyrrolidinones (lactams) are generally more metabolically stable than pyrrolidines due to reduced susceptibility to oxidative degradation.
Research Findings and Implications
- Crystallographic Behavior : While chalcones exhibit wide dihedral angles (7.14°–56.26°), the urea linker in the target compound may adopt angles optimized for crystal packing or target binding, warranting further crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
